2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid
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Overview
Description
2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core with two oxo groups at positions 2 and 4, and a propanoic acid moiety attached at position 3. The compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, as it uses water as the reaction medium and allows for the recycling of the DBU-H₂O system multiple times without loss of activity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been found to inhibit the enzyme ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway . This inhibition can lead to the activation of the STING pathway, promoting anti-cancer immune responses .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimido[4,5-d]pyrimidin-2(1H)-one: This compound shares a similar pyrimidine core but differs in its substitution pattern.
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one: Another related compound with a different arrangement of functional groups.
Uniqueness
2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9N3O4 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-pyrido[3,2-d]pyrimidin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H9N3O4/c1-5(9(15)16)13-8(14)7-6(12-10(13)17)3-2-4-11-7/h2-5H,1H3,(H,12,17)(H,15,16) |
InChI Key |
PFEFOXBJNHGYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C(C=CC=N2)NC1=O |
Origin of Product |
United States |
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